molecular formula C13H12ClNO3S B12915552 Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate CAS No. 823219-86-9

Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate

Cat. No.: B12915552
CAS No.: 823219-86-9
M. Wt: 297.76 g/mol
InChI Key: IGQXGLVGXSNWEU-UHFFFAOYSA-N
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Description

Ethyl 5-(((3-chlorophenyl)thio)methyl)isoxazole-3-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of an ethyl ester group, a chlorophenylthio substituent, and a carboxylate group attached to the isoxazole ring

Preparation Methods

The synthesis of Ethyl 5-(((3-chlorophenyl)thio)methyl)isoxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds, in the presence of hydroxylamine hydrochloride.

    Introduction of the chlorophenylthio group: This step involves the nucleophilic substitution reaction of a chlorophenylthio compound with a suitable leaving group on the isoxazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 5-(((3-chlorophenyl)thio)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or thiols.

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(((3-chlorophenyl)thio)methyl)isoxazole-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chlorophenylthio group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(((3-chlorophenyl)thio)methyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

    Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    Methyl 5-(((3-chlorophenyl)thio)methyl)isoxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-(((3-bromophenyl)thio)methyl)isoxazole-3-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their substituents.

Properties

CAS No.

823219-86-9

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

ethyl 5-[(3-chlorophenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12ClNO3S/c1-2-17-13(16)12-7-10(18-15-12)8-19-11-5-3-4-9(14)6-11/h3-7H,2,8H2,1H3

InChI Key

IGQXGLVGXSNWEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CSC2=CC(=CC=C2)Cl

Origin of Product

United States

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